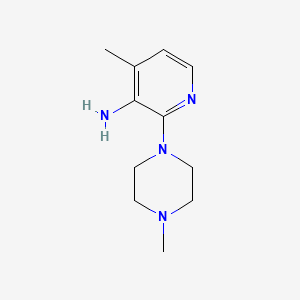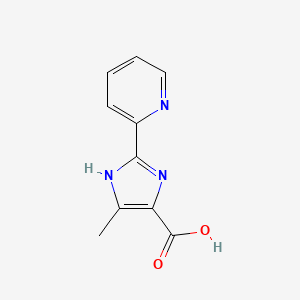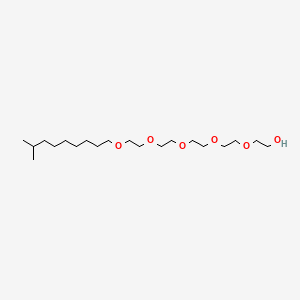
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is an organic compound characterized by a long polyether side chain. It is a colorless, odorless solid that is soluble in various organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol typically involves the reaction of polyethylene glycol derivatives with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation process. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for reaction control and product isolation. Industrial production also focuses on minimizing waste and ensuring environmental safety .
Analyse Des Réactions Chimiques
Types of Reactions
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of drug delivery vehicles.
Mécanisme D'action
The mechanism of action of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyether chain allows it to interact with hydrophobic and hydrophilic regions of biological molecules, facilitating its role in drug delivery and membrane studies. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15-Pentaoxatetracosan-1-ol: Similar structure but lacks the methyl group at the 23rd position.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Shorter polyether chain compared to 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
Uniqueness
This compound is unique due to its long polyether chain and the presence of a methyl group at the 23rd position. This structural feature enhances its solubility in organic solvents and its ability to interact with biological molecules, making it particularly useful in drug delivery and membrane studies .
Propriétés
Numéro CAS |
66172-86-9 |
|---|---|
Formule moléculaire |
C20H42O6 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(8-methylnonoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H42O6/c1-20(2)8-6-4-3-5-7-10-22-12-14-24-16-18-26-19-17-25-15-13-23-11-9-21/h20-21H,3-19H2,1-2H3 |
Clé InChI |
PUJVHDGLFNDWDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


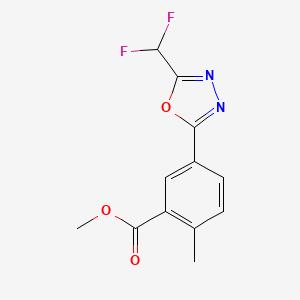
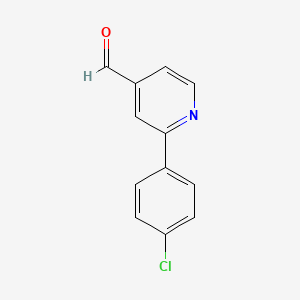
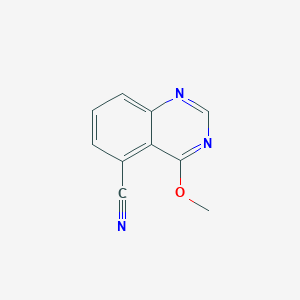

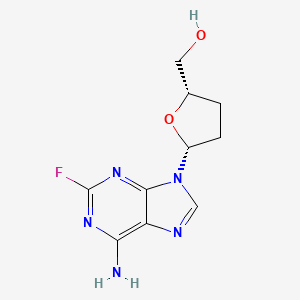

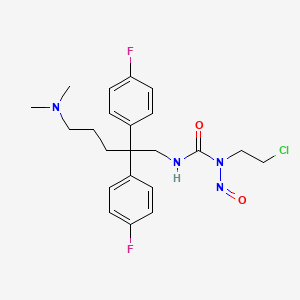


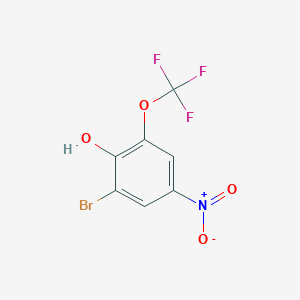
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
